L-アラビノースジエチルジチオアセタール

概要

説明

L-Arabinose diethyldithioacetal is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of two ethylthio groups attached to the arabinose molecule, which significantly alters its chemical properties and potential applications. L-Arabinose itself is commonly found in plant cell walls and is a major component of hemicellulose.

科学的研究の応用

L-Arabinose diethyldithioacetal has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential role in metabolic pathways involving L-arabinose.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

作用機序

Target of Action

L-Arabinose diethyldithioacetal primarily targets the AraR protein , a key regulator of L-arabinose metabolism in bacteria . The AraR protein is a negative regulator involved in L-arabinose-inducible expression of the Bacillus subtilis araABDLMNPQ-abfA metabolic operon and of the araE/araR genes .

Mode of Action

The AraR protein binds specifically to DNA fragments carrying the promoter region of the ara genes . Binding of AraR to DNA is inhibited by L-arabinose . This results in two modes for AraR transcriptional repression that might correlate with different physiological requirements .

Pharmacokinetics

It is known that l-arabinose is a monosaccharide that is poorly absorbed in the gut .

Result of Action

The action of L-Arabinose diethyldithioacetal results in the regulation of the arabinose operon in Escherichia coli . This regulation impacts the host’s metabolic functions . Specifically, L-arabinose supplementation exhibits hypocholesterolemic effects in high-fat-high-sucrose diet-fed mice primarily due to regulation of bile acid metabolism-related pathways .

Action Environment

The action of L-Arabinose diethyldithioacetal is influenced by environmental factors such as diet. For instance, L-arabinose and sucrose cooperatively act on gut microbiota and exert anti-obesogenic effects . Specifically, L-arabinose suppresses diet-induced obesity in mice in the presence of sucrose .

生化学分析

Biochemical Properties

L-Arabinose interacts with several enzymes and proteins. For instance, the strain Escherichia coli can utilize L-arabinose as a sole carbon source for growth because the encoded L-Arabinose Isomerase can catalyze L-arabinose to L-ribulose . L-Ribulose is further transformed to L-ribulose-5-phosphate by L-ribulokinase .

Cellular Effects

L-Arabinose diethyldithioacetal has significant effects on various types of cells and cellular processes. For instance, L-Arabinose supplementation significantly reduced body weight gain, lowered circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels, and efficiently alleviated hepatic inflammation and lipid accumulations in high-fat-high-sucrose diet-fed mice .

Molecular Mechanism

L-Arabinose diethyldithioacetal exerts its effects at the molecular level through several mechanisms. It inhibits cholesterol synthesis via downregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Additionally, it might facilitate reverse cholesterol transport, evidenced by the increased mRNA expressions of low-density lipoprotein receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Arabinose diethyldithioacetal shows changes in its effects over time. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation showed significant effects over time, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Dosage Effects in Animal Models

The effects of L-Arabinose diethyldithioacetal vary with different dosages in animal models. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation at a dosage of 400 mg/kg/day for 12 weeks showed significant effects, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Metabolic Pathways

L-Arabinose diethyldithioacetal is involved in several metabolic pathways. For instance, it is involved in the metabolism of L-Arabinose, where it is converted to L-Ribulose by L-Arabinose Isomerase, and then to L-Ribulose-5-phosphate by L-Ribulokinase .

Transport and Distribution

Studies on L-Arabinose suggest that it is transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Studies on L-Arabinose suggest that it is localized in the Golgi apparatus, where it is involved in the synthesis of arabinosylated cell wall components .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Arabinose diethyldithioacetal typically involves the reaction of L-arabinose with diethyl dithioacetal in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then opened to yield the desired product. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

Solvent: Common solvents include methanol or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of L-Arabinose diethyldithioacetal follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: To maintain consistent reaction conditions and optimize yield.

Purification Steps: Including crystallization or distillation to isolate and purify the final product.

化学反応の分析

Types of Reactions: L-Arabinose diethyldithioacetal undergoes various chemical reactions, including:

Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to yield the corresponding alcohols.

Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols.

Substitution Products: Compounds with different functional groups replacing the ethylthio groups.

類似化合物との比較

L-Arabinose diethyldithioacetal can be compared with other similar compounds, such as:

L-Arabinose: The parent compound, which lacks the ethylthio groups and has different chemical properties.

D-Arabinose diethyldithioacetal: A stereoisomer with similar functional groups but different spatial arrangement.

L-Ribose diethyldithioacetal: Another pentose sugar derivative with ethylthio groups.

Uniqueness:

Functional Groups:

Stereochemistry: The specific arrangement of atoms in L-Arabinose diethyldithioacetal contributes to its distinct chemical behavior compared to its isomers and analogs.

特性

CAS番号 |

43179-48-2 |

|---|---|

分子式 |

C9H20O4S2 |

分子量 |

256.4 g/mol |

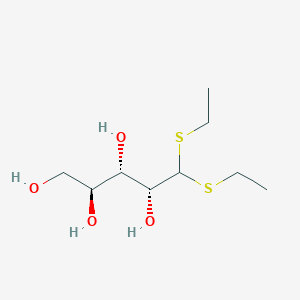

IUPAC名 |

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |

InChIキー |

IZQLWYVNJTUXNP-PRJMDXOYSA-N |

SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

異性体SMILES |

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |

正規SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。